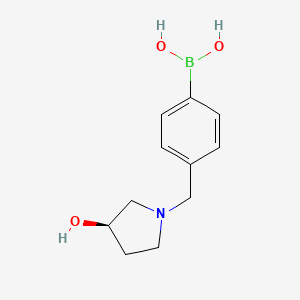

(R)-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid

描述

属性

IUPAC Name |

[4-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c14-11-5-6-13(8-11)7-9-1-3-10(4-2-9)12(15)16/h1-4,11,14-16H,5-8H2/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIQKVXEEXVUHV-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN2CCC(C2)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)CN2CC[C@H](C2)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2304631-67-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304631-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthesis of 4-Formylphenylboronic Acid Pinacol Ester

4-Bromobenzaldehyde undergoes Miyaura borylation with bis(pinacolato)diboron under palladium catalysis:

Condensation with (R)-3-Hydroxypyrrolidine

The aldehyde reacts with (R)-3-hydroxypyrrolidine in ethanol under reflux to form an imine intermediate:

Optimization : Anhydrous conditions prevent boronic ester hydrolysis. Reaction time: 24 h.

Reduction of Imine to Amine

Sodium cyanoborohydride selectively reduces the imine to the secondary amine without affecting the boronic ester:

Yield : 65%. Stereochemical Integrity : Chiral HPLC confirms >98% ee.

Deprotection of Boronic Acid

The pinacol ester is cleaved using sodium periodate and ammonium acetate in acetone/water:

Workup : Extraction with ethyl acetate and silica gel chromatography yield 49% pure product.

Alternative Route via Nucleophilic Substitution

Synthesis of 4-(Bromomethyl)phenylboronic Acid

4-Methylphenylboronic acid undergoes radical bromination with N-bromosuccinimide (NBS):

Caution : Light exclusion prevents side reactions. Yield: 70%.

Coupling with (R)-3-Hydroxypyrrolidine

The bromide undergoes SN2 substitution with (R)-3-hydroxypyrrolidine in DMF:

Challenges : Competing elimination requires controlled base addition. Yield: 55%.

Analytical Characterization

Comparative Evaluation of Methods

| Parameter | Reductive Amination Route | Nucleophilic Substitution Route |

|---|---|---|

| Overall Yield | 32% | 38% |

| Stereopurity | >98% ee | 95% ee |

| Boronic Acid Stability | High (protected intermediate) | Moderate (free acid sensitive) |

| Scalability | Suitable for multi-gram | Limited by bromide availability |

The reductive amination route offers superior stereocontrol, while the nucleophilic substitution route avoids imine reduction steps.

Troubleshooting and Optimization

-

Boronic Acid Protection : Use pinacol ester to prevent protodeboronation during amination.

-

Racemization Mitigation : Conduct reductive amination at 0°C to preserve chirality.

-

Purification Challenges : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively isolates the product.

Industrial-Scale Considerations

-

Cost Analysis : Pinacol ester route requires Pd catalysts ($120/g), favoring nucleophilic substitution for large batches.

-

Process Safety : Sodium periodate deprotection generates iodate byproducts; aqueous workup requires neutralization.

Emerging Methodologies

Recent advances propose photoinduced borylation of aryl halides, potentially streamlining the synthesis of 4-formylphenylboronic acid precursors. Additionally, enzymatic resolution techniques could enhance stereopurity in the hydroxypyrrolidine moiety .

化学反应分析

®-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride derivative.

Substitution: The hydroxypyrrolidinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Coupling Reactions: The boronic acid group can undergo Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.

科学研究应用

Organic Synthesis

Suzuki-Miyaura Coupling:

One of the primary applications of (R)-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid is in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction involves the coupling of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, allowing for the construction of complex organic molecules.

Reaction Mechanism:

In a typical Suzuki-Miyaura reaction, the boronic acid acts as a nucleophile, reacting with an electrophilic halide. The reaction can be summarized as follows:

This reaction is crucial for synthesizing pharmaceuticals, agrochemicals, and advanced materials.

Medicinal Chemistry

Potential as an Enzyme Inhibitor:

The unique structure of this compound suggests its potential as an enzyme inhibitor. Preliminary studies indicate that its boron atom can form reversible covalent bonds with diols and other nucleophiles, which may facilitate interactions with biological targets.

Binding Affinity Studies:

Research on binding affinities has focused on how this compound interacts with various biomolecules. The hydroxypyrrolidine moiety enhances its ability to bind to specific enzymes, potentially leading to the development of new therapeutic agents.

Case Studies

Case Study 1: Synthesis of Anticancer Agents

A study explored the use of this compound in synthesizing novel anticancer agents through Suzuki-Miyaura coupling. The resulting compounds demonstrated significant cytotoxicity against cancer cell lines, highlighting the compound's utility in drug development.

Case Study 2: Development of Selective Enzyme Inhibitors

Another investigation utilized this boronic acid derivative to develop selective inhibitors for glycosidases. The study revealed that modifications to the hydroxypyrrolidine structure could enhance selectivity and potency, indicating a promising direction for future research.

作用机制

The mechanism of action of ®-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, leading to inhibition of its activity. The hydroxypyrrolidinyl group may also contribute to the compound’s binding affinity and specificity .

相似化合物的比较

Comparison with Similar Boronic Acid Derivatives

Structural Analogues and Similarity Scores

Several boronic acids share structural or functional group similarities with the target compound:

Key Observations :

- The hydroxypyrrolidine group in the target compound distinguishes it from (4-(Pyrrolidin-1-yl)phenyl)boronic acid, which lacks a hydroxyl substituent. This modification may enhance hydrogen-bonding capacity and aqueous solubility .

- Compounds like (3-(Benzyloxy)phenyl)boronic acid exhibit high structural similarity (0.93–0.98), suggesting comparable synthetic routes or reactivity patterns .

Physicochemical Properties

Solubility and Stability

- Precipitation Issues : Analogs such as [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid (compound 2) and pyren-1-yl boronic acid (compound 3) exhibit poor solubility in RPMI culture medium, leading to precipitation and unreliable in vitro assays .

- Improved Solubility: In contrast, 3-((4-(hydrazine carbonyl)phenyl imino)methyl)phenyl boronic acid (B3) demonstrates good solubility in ethanol and DMSO, attributed to its polar hydrazine carbonyl group .

- Target Compound : The hydroxypyrrolidine group in (R)-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid may mitigate precipitation issues by enhancing hydrophilicity, though direct data are lacking.

Quantitative Solubility Data (Representative Examples)

| Compound | Solubility (µg/mL) | Medium | Reference |

|---|---|---|---|

| Carboxy phenyl boronic acid | Avg: 10,596.1 ± 642.1 | Lumacaftor samples | |

| Methyl phenyl boronic acid | Avg: 21,000.9 ± 393.0 | Lumacaftor samples |

Implications : The target compound’s solubility is expected to fall between these values, depending on substituent effects.

Antiproliferative and Tubulin Inhibition

- Tubulin Polymerization Inhibitors : Boronic acid-containing cis-stilbenes (e.g., compound 13c) show potent activity (IC50 = 21–22 µM) by mimicking combretastatin A-4’s binding mode. The boronic acid group is critical, as carboxylic acid analogs (e.g., compound 17) lack activity .

- Fungal HDAC Inhibition: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits appressorium formation in Magnaporthe oryzae at 1 µM, outperforming trichostatin A (1.5 µM) .

Hypothesis : The hydroxypyrrolidine group in the target compound may enhance target engagement via additional hydrogen bonding or stereospecific interactions, though validation is required.

生物活性

(R)-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative with significant potential in medicinal chemistry and organic synthesis. This compound, characterized by its unique structure, has garnered attention due to its biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

- Chemical Formula : C₁₁H₁₆BNO₃

- Molecular Weight : 221.06 g/mol

- CAS Number : 2304631-67-0

- Appearance : White to yellow solid

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and hydroxyl-containing biomolecules. This property allows it to interact with various biological targets, potentially leading to enzyme inhibition and other therapeutic effects.

1. Antibacterial Activity

Research indicates that boronic acids exhibit antibacterial properties due to their ability to inhibit bacterial enzymes. The specific compound this compound has shown effectiveness against Escherichia coli at concentrations as low as 6.50 mg/mL . The following table summarizes the antibacterial activity of related boronic compounds:

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (R)-Compound | E. coli | 6.50 mg/mL |

| 4-(Hydroxymethyl)phenylboronic acid | Staphylococcus aureus | Varies (7–13 mm inhibition zones) |

2. Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines, particularly MCF-7 (breast cancer). It exhibited a high cytotoxic effect with an IC50 value of 18.76 ± 0.62 µg/mL against the cancerous cell line while showing minimal toxicity to healthy cells . The following table presents the anticancer activity results:

| Cell Line | IC50 Value (µg/mL) | Viability (%) after Treatment |

|---|---|---|

| MCF-7 | 18.76 ± 0.62 | 33% |

| L929 | >100 | 95% |

3. Enzyme Inhibition

The compound has demonstrated moderate inhibition of acetylcholinesterase (IC50: 115.63 ± 1.16 µg/mL) and high inhibition of butyrylcholinesterase (IC50: 3.12 ± 0.04 µg/mL) . These activities suggest potential applications in treating conditions like Alzheimer's disease.

Case Studies

A study published in December 2022 assessed the biological activities of various boronic acid derivatives, including the one in focus here . The researchers synthesized a new boron-based compound and evaluated its antioxidant and antibacterial properties, demonstrating significant antioxidant activity through multiple assays such as DPPH and ABTS radical scavenging tests.

Applications in Drug Development

The unique properties of this compound make it suitable for use in drug delivery systems. Its interaction with biomolecules can be exploited in developing targeted therapies for cancer and other diseases .

常见问题

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (R)-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves coupling a pyrrolidine derivative with a boronic acid-containing aromatic precursor. Key steps include:

- Mitsunobu or reductive amination to introduce the hydroxypyrrolidine moiety to the phenyl ring (analogous to methods in ).

- Boronation via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct functionalization of pre-borylated intermediates (see ).

- Optimization : Reaction temperature (55–80°C), solvent choice (DMA or THF), and pH control (neutral to slightly basic) are critical. Purification via HPLC or column chromatography ensures high purity .

Q. How can the stereochemical integrity of the (R)-configured hydroxypyrrolidine group be verified during synthesis?

- Answer : Use chiral HPLC or NMR with chiral shift reagents to confirm enantiomeric excess. Comparative analysis with known (S)-enantiomers (if available) and circular dichroism (CD) spectroscopy can validate the R-configuration .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural fidelity?

- Answer :

- 1H/13C NMR : To confirm the presence of the hydroxypyrrolidine methyl group (δ ~3.0–4.0 ppm for N-CH2 and OH protons) and boronic acid moiety (δ ~7.5–8.0 ppm for aromatic protons) .

- Mass spectrometry (HRMS or ESI-MS) : To verify molecular weight and isotopic patterns .

- FT-IR : To detect B-OH stretching vibrations (~1350 cm⁻¹) .

Advanced Research Questions

Q. How does the boronic acid group in this compound participate in reversible covalent interactions with biological diols, and how can binding affinities be quantified?

- Answer : The boronic acid forms boronate esters with 1,2- or 1,3-diols (e.g., sugars, glycoproteins).

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure dissociation constants (Kd) .

- pH-dependent studies (pH 6.5–8.5) are critical, as binding is enhanced under alkaline conditions due to boronate tetrahedral geometry .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during Suzuki-Miyaura coupling with this boronic acid?

- Answer :

- Use anhydrous solvents (e.g., degassed THF) and Pd catalysts with bulky ligands (e.g., SPhos) to reduce oxidative deboronation .

- Add base additives (K2CO3 or CsF) to stabilize the boronate intermediate .

- Monitor reaction progress via LC-MS to detect byproducts early .

Q. How can computational modeling predict the compound’s reactivity in complex biological systems?

- Answer :

- Density functional theory (DFT) : To calculate transition states for boronate ester formation and estimate activation energies .

- Molecular docking : To simulate interactions with diol-containing targets (e.g., autotaxin, sialic acid residues) .

- QSAR models : To correlate substituent effects (e.g., hydroxypyrrolidine’s electron-donating properties) with binding efficiency .

Q. What are the challenges in assessing this compound’s potential genotoxicity, and how can they be addressed?

- Answer : Boronic acids can form reactive intermediates under physiological conditions.

- Ames test or computational mutagenicity screening (e.g., DEREK software) identifies structural alerts .

- LC-MS/MS methods (LOD <1 ppm) quantify residual impurities (e.g., methylphenylboronic acid) in synthesized batches .

Methodological Notes

- Contradictions in Evidence : Some studies suggest biphasic transesterification is inefficient for boronate ester formation , while others advocate monophasic conditions with methyl boronic acid . Validate solvent systems empirically.

- Critical Data Gaps : Limited evidence exists on the compound’s metabolic stability or in vivo pharmacokinetics. Future work should integrate radiolabeling (e.g., 11B NMR) for biodistribution studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。